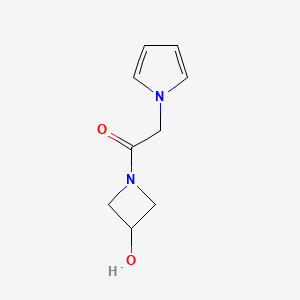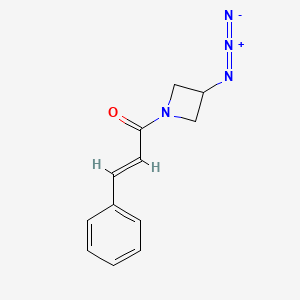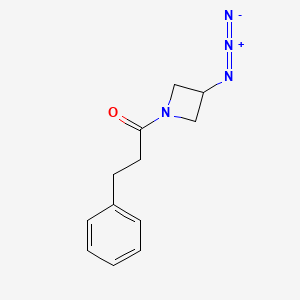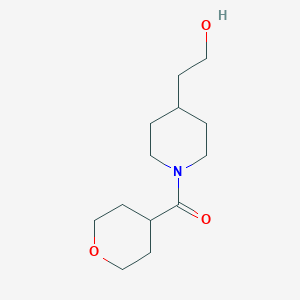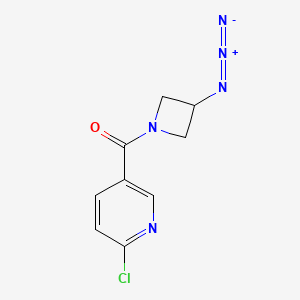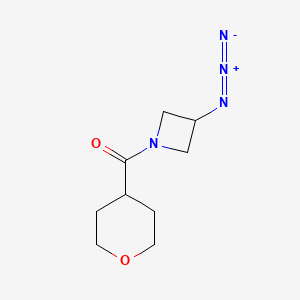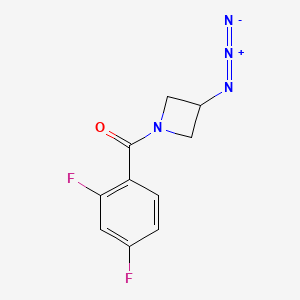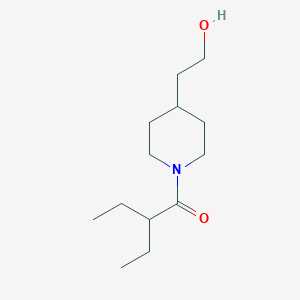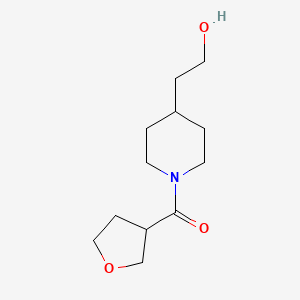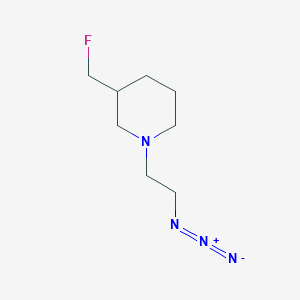![molecular formula C10H14ClF2NO B1476260 3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097993-63-8](/img/structure/B1476260.png)
3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Descripción general
Descripción
The compound “3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many important biological compounds, including heme and chlorophyll .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. Pyrroles can be synthesized through several methods, including organocatalytic approaches . The specific synthesis route for this compound would depend on the desired configuration and the available starting materials.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of heterocyclic compounds similar to "3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" involves complex reactions that yield structurally diverse molecules. These compounds are characterized using techniques like single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS. The vibrational spectra, chemical shifts, and molecular electrostatic potential (MEP) are analyzed to understand the structure and reactivity of these molecules. For instance, the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) showcase the application of these techniques to study the molecule's properties, including stability, hyper-conjugative interactions, and charge delocalization (P. Murthy et al., 2017).
Reactivity and Potential Applications
The reactivity of these heterocyclic compounds is investigated through various chemical reactions and theoretical calculations, providing insights into their potential applications in fields like non-linear optics and drug development. For example, the study of CFPDPPO's reactivity reveals its potential in developing new anti-cancer drugs due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist (P. Murthy et al., 2017).
Molecular Docking and Antimicrobial Activity
Some studies extend to the molecular docking and evaluation of antimicrobial activity, indicating the biological relevance of these compounds. The molecular structure, spectroscopic, and quantum chemical analysis of certain chlorophenyl-pyrazole compounds show antimicrobial efficacy, demonstrating the potential of related heterocyclic compounds in medicinal chemistry (C. Sivakumar et al., 2021).
Crystallography and Molecular Interactions
Crystallographic studies reveal the molecular geometry, conformation, and intermolecular interactions, critical for understanding the structural basis of the compound's reactivity and potential applications. For example, the crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate provide detailed insights into its intermolecular interactions, which could be crucial for designing compounds with specific biological activities (A. Z. Ismail et al., 2023).
Propiedades
IUPAC Name |
3-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO/c11-4-2-9(15)14-5-7-1-3-10(12,13)8(7)6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSTCRLADQKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



